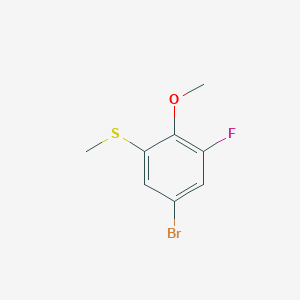
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is an aromatic compound with the molecular formula C8H8BrFOS. This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfanyl groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:
Electrophilic Aromatic Substitution: Starting with a suitable benzene derivative, bromination and fluorination are carried out under controlled conditions to introduce the bromine and fluorine atoms.
Methylsulfanylation: The methylsulfanyl group is introduced via a thiolation reaction, often using methylthiol and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, given the presence of reactive halogen atoms.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The bromine and fluorine atoms can be reduced to hydrogen under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide for methoxylation, and methylthiol for thiolation.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with enzymes, receptors, and other biomolecules. The exact pathways depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 5-Bromo-1-fluoro-3-methoxy-2-(methylsulfonyl)benzene
- 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethoxy)benzene
Uniqueness
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, methoxy, and methylsulfanyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8BrFOS |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
5-bromo-1-fluoro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
Clé InChI |
GWTVXDQHPJRHSP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1SC)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


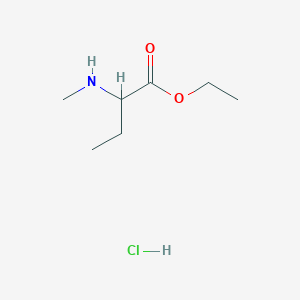
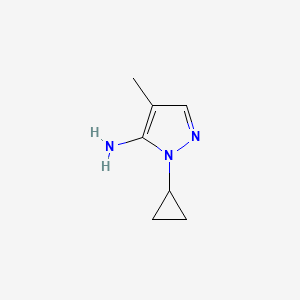
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
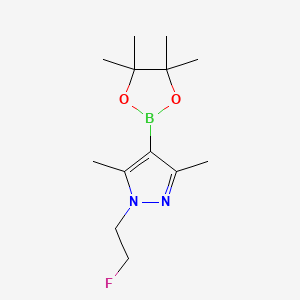
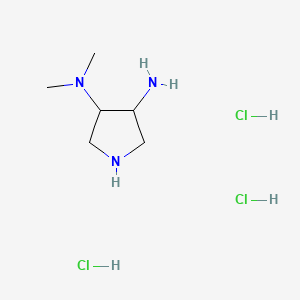
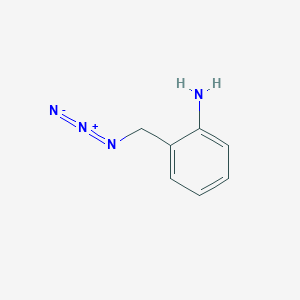
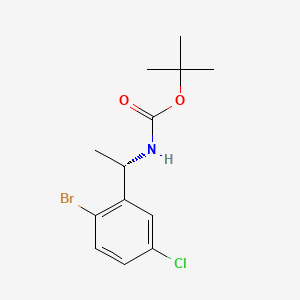
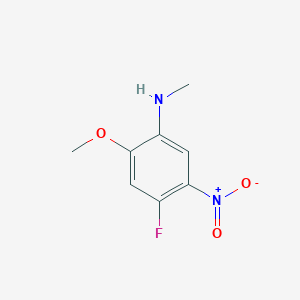
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
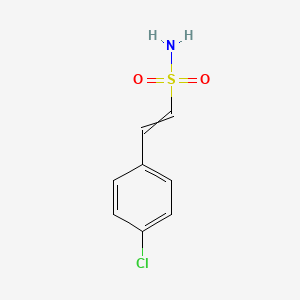
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
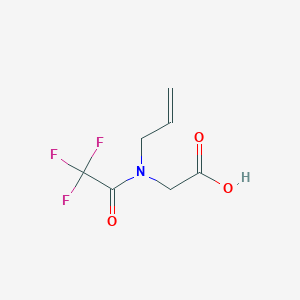
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
